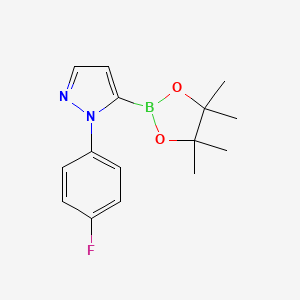
1-(4-fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Cat. No. B8719691
M. Wt: 288.13 g/mol
InChI Key: FRYIQWYHWIZOKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09315502B2
Procedure details


To a stirred solution of commercially available 1-(4-fluorophenyl)-1H-pyrazole [CAS No 81329-32-0] (2.27 g, 14.0 mmol) in THF (100 ml) was added drop wise at −78° C. under argon atmosphere n-butyl lithium (1.6N in hexane, 10.5 ml, 16.8 mmol. The reaction mixture was allowed to stir for 1 h at −78° C. Afterwards commercially available 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.84 g, 3.12 ml, 15.0 mmol) was added drop wise at −78° C., and the mixture was stirred for 1.5 h at −78° C. The mixture was allowed to reach room temperature within 1 h, and acetic acid (0.925 g, 881 μl, 15.4 mmol) was added. The mixture was filtered using a Celite pad, which was washed with ethyl acetate, and the filtrate was evaporated to dryness. The crude product (4.36 g, light brown solid) was purified by flash chromatography on silica gel (heptane/ethyl acetate, 10-50%) to yield the title compound as an off-white solid (2.04 g, 51%), MS (ISP) m/z=289.5 [(M+H)+], mp 133° C.




Quantity
3.12 mL
Type
reactant
Reaction Step Two


Name
Yield
51%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH:12]=[CH:11][CH:10]=[N:9]2)=[CH:4][CH:3]=1.C([Li])CCC.C(O[B:22]1[O:26][C:25]([CH3:28])([CH3:27])[C:24]([CH3:30])([CH3:29])[O:23]1)(C)C.C(O)(=O)C>C1COCC1.CCCCCC>[F:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[C:12]([B:22]3[O:26][C:25]([CH3:28])([CH3:27])[C:24]([CH3:30])([CH3:29])[O:23]3)=[CH:11][CH:10]=[N:9]2)=[CH:6][CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)N1N=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Step Two
|
Name
|
|
|
Quantity
|
3.12 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)OB1OC(C(O1)(C)C)(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
881 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir for 1 h at −78° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 1.5 h at −78° C
|
|
Duration
|
1.5 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to reach room temperature within 1 h
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product (4.36 g, light brown solid) was purified by flash chromatography on silica gel (heptane/ethyl acetate, 10-50%)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C=C1)N1N=CC=C1B1OC(C(O1)(C)C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.04 g | |
| YIELD: PERCENTYIELD | 51% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
